4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride
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Overview
Description
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol . It is a derivative of piperidine and pyridine, two important heterocyclic compounds widely used in medicinal chemistry and drug discovery . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that piperidine derivatives can have a significant inhibitory effect on certain biological targets . The ether linkage between quinoline and piperidine is crucial to this inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The safety data sheet suggests that if inhaled or swallowed, the compound should be removed and medical advice should be sought .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The safety data sheet suggests that the compound should be stored under an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can interact with proteins such as serine/threonine-protein kinase B-raf .
Cellular Effects
Related compounds have been shown to have effects on cancer cells .
Molecular Mechanism
It is possible that it may bind to biomolecules such as DNA via intercalation .
Preparation Methods
The synthesis of 4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride involves several steps, typically starting with the preparation of the piperidine and pyridine precursors. One common method involves the reaction of piperidine with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amine derivatives .
Scientific Research Applications
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
Piperidin-4-amine dihydrochloride: This compound has a similar piperidine structure but differs in the position of the amine group.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B and have different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Properties
IUPAC Name |
4-piperidin-1-ylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13;;/h4-5,8H,1-3,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEOZORSYHNHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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